

# An In-depth Technical Guide to Methyl Valerate (CAS 624-24-8)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl valerate

Cat. No.: B166316

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Methyl valerate**, also known as methyl pentanoate, is an organic ester with the chemical formula  $C_6H_{12}O_2$ . This colorless liquid is characterized by a fruity, apple-like aroma and is found naturally in some fruits. It serves as a versatile compound with applications ranging from the fragrance and flavor industries to a precursor in specialized chemical syntheses. This technical guide provides a comprehensive overview of **methyl valerate**, including its physicochemical properties, spectroscopic data, synthesis and purification protocols, key chemical reactions, and safety information.

## Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **methyl valerate** is presented below. These properties are crucial for its handling, application, and analysis.

Table 1: Physicochemical Properties of **Methyl Valerate**

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>	[1][2]
Molecular Weight	116.16 g/mol	[1][3]
CAS Number	624-24-8	[3]
Appearance	Clear, colorless to yellowish oily liquid	[3][4]
Odor	Fruity, sweet, apple-like	[4][5]
Boiling Point	128 °C (at 760 mmHg)	[4][6]
Melting Point	-91 °C	[4]
Density	0.875 g/mL at 25 °C	[4][6]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.397	[4][7]
Flash Point	22.22 °C (72.00 °F)	[3][5]
Solubility	Soluble in alcohol and most fixed oils; very slightly soluble in water.	[8]
Vapor Pressure	63 mmHg at 51.1 °C (124 °F)	[3]

Table 2: Spectroscopic Data of **Methyl Valerate**

Spectroscopic Technique	Key Data	Reference(s)
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 90 MHz)	$\delta$ (ppm): 0.92 (t, 3H), 1.3-1.7 (m, 4H), 2.32 (t, 2H), 3.67 (s, 3H)	[3][9]
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 25.16 MHz)	$\delta$ (ppm): 13.73, 22.42, 27.21, 33.90, 51.38, 174.23	[3]
Mass Spectrometry (EI)	Major fragments (m/z): 74, 43, 55, 87, 27, 41	[10][11]
Infrared (IR)	Major peaks ( $\text{cm}^{-1}$ ): 2958, 1741, 1437, 1171	[9]

## Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **methyl valerate** are provided below.

### Synthesis: Fischer Esterification of Valeric Acid with Methanol

This protocol describes the synthesis of **methyl valerate** via the acid-catalyzed esterification of valeric acid with methanol.

Materials:

- Valeric acid (pentanoic acid)
- Methanol (anhydrous)
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- 5% Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride ( $\text{NaCl}$ ) solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

- Diethyl ether (or other suitable extraction solvent)

Equipment:

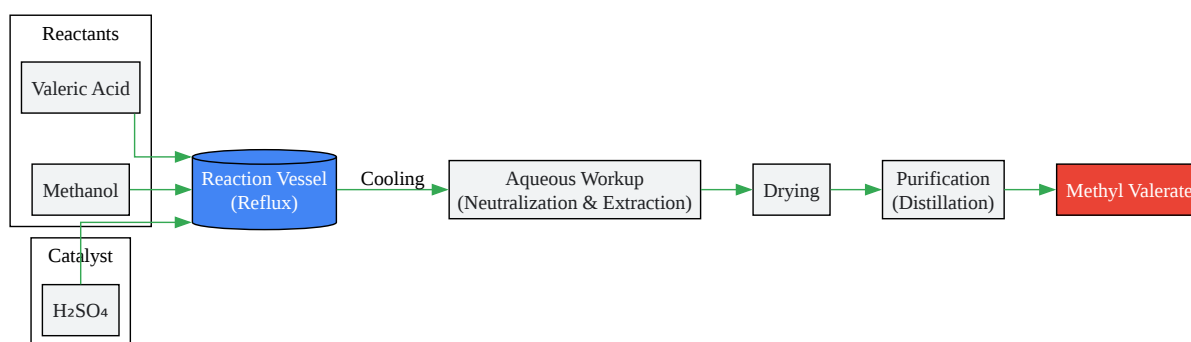
- Round-bottom flask
- Reflux condenser
- Heating mantle with a stirrer
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, combine valeric acid and an excess of anhydrous methanol (typically a 3 to 5-fold molar excess).<sup>[6][10][12][13][14]</sup>
- Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the mixture while stirring.<sup>[12][13]</sup>
- Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).<sup>[10][12][14]</sup>
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel. Add deionized water and a suitable extraction solvent like diethyl ether. Shake the funnel gently, venting frequently to release any pressure.
- Allow the layers to separate and discard the lower aqueous layer.
- Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by saturated sodium chloride solution to remove any remaining

water-soluble impurities.[12][13]

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent, yielding crude **methyl valerate**.



[Click to download full resolution via product page](#)

Caption: Fischer Esterification Workflow.

## Purification: Fractional Distillation

Crude **methyl valerate** can be purified by fractional distillation to remove unreacted starting materials and byproducts.

Equipment:

- Distillation flask
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with a thermometer

- Condenser
- Receiving flask(s)
- Heating mantle
- Boiling chips or magnetic stirrer

Procedure:

- Set up the fractional distillation apparatus. Ensure all joints are properly sealed.[\[15\]](#)[\[16\]](#)[\[17\]](#)  
[\[18\]](#)
- Place the crude **methyl valerate** into the distillation flask along with a few boiling chips or a magnetic stir bar.
- Heat the flask gently. As the mixture boils, the vapor will rise through the fractionating column.
- Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the most volatile component.
- Collect the fraction that distills at a constant temperature corresponding to the boiling point of **methyl valerate** (approximately 128 °C at atmospheric pressure).[\[4\]](#)[\[6\]](#) Discard any initial lower-boiling fractions.
- Continue distillation until the temperature begins to rise significantly, indicating that a higher-boiling impurity is starting to distill.
- The collected fraction should be pure **methyl valerate**.

## Analysis: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the synthesized **methyl valerate** can be determined using GC-MS.

Instrumentation:

- Gas chromatograph equipped with a mass spectrometer detector.
- Capillary column suitable for the analysis of fatty acid methyl esters (e.g., a polar biscyanopropyl polysiloxane or a mid-polar column).[19]

Procedure:

- Sample Preparation: Prepare a dilute solution of the purified **methyl valerate** in a volatile organic solvent such as hexane or ethyl acetate (e.g., 1 mg/mL).[19]
- Instrument Parameters (Example):
  - Injector Temperature: 250 °C
  - Split Ratio: 50:1
  - Carrier Gas: Helium at a constant flow rate.
  - Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
  - MS Detector: Scan range of m/z 35-350.
- Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
- Data Interpretation: Identify the peak corresponding to **methyl valerate** based on its retention time and mass spectrum. The purity is calculated as the percentage of the peak area of **methyl valerate** relative to the total area of all peaks in the chromatogram.[19]



[Click to download full resolution via product page](#)

Caption: GC-MS Analysis Workflow.

## Applications and Key Reactions

**Methyl valerate** is utilized in several areas of chemical research and industry.

## Use as a Plasticizer

High-purity **methyl valerate** can be used as a plasticizer for certain polymers.[\[11\]](#)[\[20\]](#)[\[21\]](#) The following protocol outlines a general method for evaluating its effectiveness as a plasticizer in polyvinyl chloride (PVC).

### Experimental Protocol: Evaluation of Plasticizer Efficiency in PVC

- **Formulation:** Prepare several PVC plastisols by mixing PVC resin with varying concentrations of **methyl valerate** (e.g., 10, 20, 30 parts per hundred of resin - phr). Include a heat stabilizer in the formulation.[\[22\]](#)
- **Film Preparation:** Cast the plastisols into films of uniform thickness on a glass plate and cure them in an oven at a specified temperature and time (e.g., 180-200 °C for 5-10 minutes).[\[22\]](#)
- **Mechanical Testing:**
  - Cut the cured PVC films into dumbbell-shaped specimens.
  - Perform tensile testing according to ASTM D2284 to measure tensile strength, elongation at break, and modulus of elasticity.[\[5\]](#)
- **Hardness Testing:** Measure the Shore A hardness of the plasticized PVC films using a durometer.
- **Plasticizer Migration Testing:** Evaluate the extent of plasticizer migration from the PVC films using methods such as the activated carbon method or by measuring weight loss after exposure to specific solvents or elevated temperatures, following principles outlined in standards like ISO 177.[\[3\]](#)

## Use in Fragrance Formulations

**Methyl valerate**'s fruity aroma makes it a valuable component in fragrance compositions for cosmetics and household products.[\[20\]](#)[\[23\]](#)[\[24\]](#)

### Experimental Protocol: Incorporation and Sensory Evaluation in a Simple Lotion

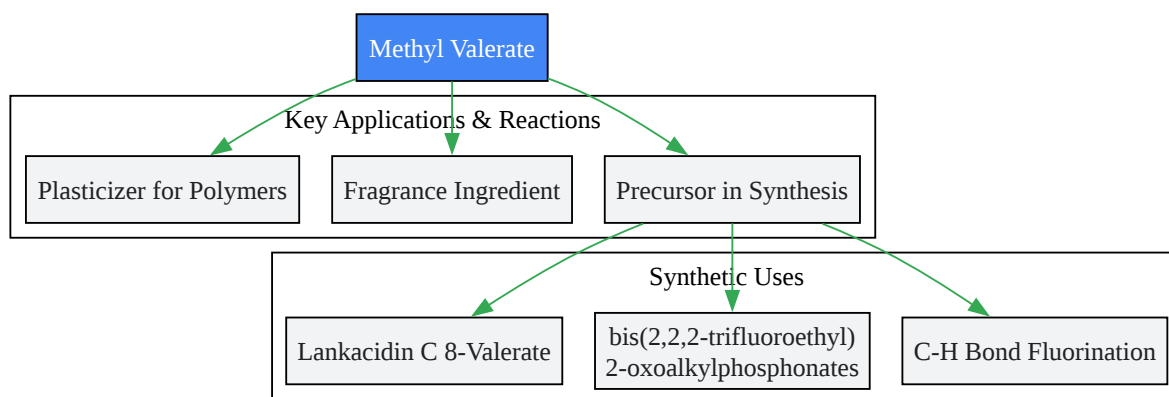


- Lotion Base Preparation: Prepare a basic oil-in-water lotion emulsion.
- Fragrance Incorporation: During the cooling phase of the lotion preparation (typically below 40 °C), add **methyl valerate** at a predetermined concentration (e.g., 0.1-1.0% w/w). Stir gently until homogeneously dispersed.[\[24\]](#)
- Stability Testing: Store the fragranced lotion under different conditions (e.g., room temperature, 40 °C, and cycling temperatures) for a specified period. Periodically evaluate for any changes in color, viscosity, and scent profile.
- Sensory Evaluation:
  - Recruit a panel of trained or consumer testers.[\[21\]](#)[\[25\]](#)
  - Present the fragranced lotion to the panelists on blotter strips or applied to the skin.
  - Ask panelists to rate the fragrance intensity, pleasantness, and describe the scent profile using a standardized questionnaire.[\[21\]](#)[\[25\]](#)
  - Compare the sensory data to a control lotion without the fragrance.

## Role in Chemical Synthesis

**Methyl valerate** serves as a reactant or substrate in several advanced organic syntheses.

- Synthesis of Lankacidin C 8-Valerate: **Methyl valerate** can act as an acyl donor in the microbial esterification of Lankacidin C to produce Lankacidin C 8-valerate, a process mediated by microorganisms such as *Bacillus megaterium*.[\[4\]](#)[\[15\]](#)
- Synthesis of bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates: **Methyl valerate** can be used as a reactant in the synthesis of these phosphonates, which are important reagents in organic chemistry.[\[6\]](#)[\[20\]](#)
- Substrate in C(sp<sup>3</sup>)-H Bond Fluorination: **Methyl valerate** can serve as a substrate in photocatalytic fluorination reactions of unactivated C(sp<sup>3</sup>)-H bonds, often employing a decatungstate photocatalyst and a fluorine source like N-fluorobenzenesulfonimide.[\[20\]](#)



[Click to download full resolution via product page](#)

Caption: Applications of **Methyl Valerate**.

## Safety and Handling

**Methyl valerate** is a flammable liquid and should be handled with appropriate safety precautions.

Table 3: Safety Information for **Methyl Valerate**

Hazard Statement	Precautionary Statement
H226: Flammable liquid and vapor.[22]	P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[22]
H317: May cause an allergic skin reaction.[22]	P280: Wear protective gloves/protective clothing/eye protection/face protection.[22]
H412: Harmful to aquatic life with long lasting effects.[22]	P273: Avoid release to the environment.[22]

Handling and Storage:

- Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[5][22]

- Ground/bond container and receiving equipment to prevent static discharge.[22]
- Use explosion-proof electrical/ventilating/lighting equipment.[22]
- Avoid breathing vapors and contact with skin and eyes.[22]

#### First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
- Skin Contact: Wash off with soap and plenty of water.
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

This technical guide provides a detailed overview of **methyl valerate** for research, scientific, and drug development applications. The provided data and protocols are intended to serve as a valuable resource for professionals working with this versatile compound. Always refer to the latest Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. researchgate.net [researchgate.net]
- 3. store.astm.org [store.astm.org]
- 4. standards.globalspec.com [standards.globalspec.com]

- 5. [store.astm.org](https://store.astm.org) [[store.astm.org](https://store.astm.org)]
- 6. [athabasca.ca](https://athabasca.ca) [[athabasca.ca](https://athabasca.ca)]
- 7. Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 8. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI Deutschland GmbH [[tcichemicals.com](https://tcichemicals.com)]
- 9. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [[tcichemicals.com](https://tcichemicals.com)]
- 10. [cerritos.edu](https://cerritos.edu) [[cerritos.edu](https://cerritos.edu)]
- 11. Decatungstate-Catalyzed Photochemical Reactions of Ethenesulfonyl Fluoride: A Linchpin Reagent for C-H Functionalization - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 12. [fjetland.cm.utexas.edu](https://fjetland.cm.utexas.edu) [[fjetland.cm.utexas.edu](https://fjetland.cm.utexas.edu)]
- 13. Fischer Esterification-Typical Procedures - operachem [[operachem.com](https://operachem.com)]
- 14. [community.wvu.edu](https://community.wvu.edu) [[community.wvu.edu](https://community.wvu.edu)]
- 15. Studies on lankacidin-group (T-2636) antibiotics. X. Microbial conversion of lankacidin-group antibiotics - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 16. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 17. [standards.iteh.ai](https://standards.iteh.ai) [[standards.iteh.ai](https://standards.iteh.ai)]
- 18. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 19. [standards.iteh.ai](https://standards.iteh.ai) [[standards.iteh.ai](https://standards.iteh.ai)]
- 20. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 21. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 22. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [[news.skinobs.com](https://news.skinobs.com)]
- 23. [parfums-de-grasse.com](https://parfums-de-grasse.com) [[parfums-de-grasse.com](https://parfums-de-grasse.com)]
- 24. [sitaramdixit.synthasite.com](https://sitaramdixit.synthasite.com) [[sitaramdixit.synthasite.com](https://sitaramdixit.synthasite.com)]
- 25. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Valerate (CAS 624-24-8)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166316#methyl-valerate-cas-number-624-24-8>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)